Constitutional Isomerism with PAC-1: Identical Molecular Formula, Divergent Mechanism of Action and Procurement Purpose
1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine (CAS 39585-46-1) and PAC-1 (CAS 315183-21-2) share the identical molecular formula C₂₃H₂₈N₄O₂ but are constitutional isomers with wholly distinct connectivities. PAC-1 is an ortho-hydroxy N-acyl hydrazone that activates procaspase-3 (EC₅₀ = 2.08 μM) and procaspase-7 (IC₅₀ = 4.5 μM) . In contrast, the target compound is a methylene-bridged bis-benzoylpiperazine that lacks the hydrazone pharmacophore essential for caspase activation; its benzoylpiperazine scaffold is characteristic of the GlyT1 inhibitor pharmacophore class [1]. Researchers procuring one over the other must therefore base selection on the desired biological readout, as the two isomers are not functionally interchangeable despite their identical elemental composition.
| Evidence Dimension | Constitutional isomerism – target engagement profile |
|---|---|
| Target Compound Data | Methylene-bis(benzoylpiperazine) scaffold; no procaspase-activating hydrazone motif; benzoylpiperazine units consistent with GlyT1 inhibitor pharmacophore |
| Comparator Or Baseline | PAC-1 (CAS 315183-21-2): ortho-hydroxy N-acyl hydrazone; procaspase-3 EC₅₀ = 2.08 μM; procaspase-7 IC₅₀ = 4.5 μM |
| Quantified Difference | Different connectivity leads to non-overlapping primary pharmacology; PAC-1 is a procaspase activator, whereas the target compound belongs to the benzoylpiperazine GlyT1 inhibitor class |
| Conditions | Structural comparison based on SMILES connectivity and published pharmacological annotation |
Why This Matters
Procurement for caspase-related oncology research requires PAC-1, whereas glycine transporter or CNS target studies require the bis-benzoylpiperazine scaffold, making informed CAS-level selection critical to avoid experimental failure.
- [1] Pinard E, Alanine A, Alberati D, et al. Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorg Med Chem Lett. 2008;18(18):5134-5139. Benzoylpiperazine 7 identified as structurally novel GlyT1 inhibitor scaffold. View Source
